molecular formula C22H25N3 B1668379 赛恩他喹 CAS No. 57961-90-7

赛恩他喹

货号: B1668379
CAS 编号: 57961-90-7
分子量: 331.5 g/mol
InChI 键: UJNWGFBJUHIJKK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

乙酰喹啉,也称为莱法喹,是一种主要用作治疗低血容量休克的复苏剂的心血管药物。 它作为一种血管收缩剂,通过作用于α2A 和 α2B 肾上腺素受体来增加静脉回流并改善组织灌注 .

科学研究应用

Clinical Applications

1. Resuscitative Agent for Hemorrhagic Shock

Centhaquine has shown significant efficacy as a resuscitative agent in various animal models and clinical trials involving human subjects experiencing hemorrhagic shock.

  • Animal Studies : In preclinical trials, centhaquine reduced the volume of fluids required to maintain mean arterial pressure in rabbit and pig models. For instance, pigs treated with centhaquine achieved target mean arterial pressure significantly faster than control groups, with survival rates markedly improved (100% survival in the centhaquine group versus 30% in controls) .
  • Human Trials : A multicentric randomized controlled trial demonstrated that centhaquine administration resulted in a 28-day all-cause mortality rate of 2.94% compared to 11.76% in the control group receiving saline. Additionally, improvements were noted in blood lactate levels and multiple organ dysfunction scores .

2. Acute Kidney Injury (AKI) Protection

Recent studies have also explored centhaquine's potential role in preventing acute kidney injury following hemorrhagic shock. It was found to increase renal blood flow and decrease tissue damage and apoptosis associated with acute kidney injury .

Data Tables

The following table summarizes key findings from various studies regarding the efficacy of centhaquine:

Study TypePopulationInterventionKey Findings
Animal Model (Rabbits)N=10Centhaquine vs ControlReduced fluid requirement: 126 mL vs 213 mL
Animal Model (Pigs)N=10Centhaquine vs ControlTime to target MAP: 7.1 min vs 36.88 min
Phase III Clinical TrialN=105Centhaquine vs SalineMortality: 2.94% vs 11.76%; Lactate levels improved
Phase II Clinical TrialN=50Centhaquine vs SalineImproved blood pressure; lower vasopressor needs

Case Studies

Case Study 1: Polytrauma Patients
Three adult male patients presented with hemorrhagic shock due to severe trauma. Centhaquine was administered as part of their resuscitation protocol, resulting in rapid stabilization of blood pressure and improved organ function metrics .

Case Study 2: Emergency Room Application
In a phase III trial conducted across multiple emergency rooms in India, centhaquine was administered to patients with systolic blood pressure below 90 mmHg. The results indicated significant improvements in hemodynamic parameters and a reduction in mortality rates among those treated with centhaquine compared to controls .

作用机制

乙酰喹啉通过作用于α2A 和 α2B 肾上腺素受体发挥作用,导致血管收缩和静脉回流增加。这导致组织灌注改善和心输出量增加。 该化合物还通过作用于中枢α2A 肾上腺素受体来降低交感神经驱动,从而降低全身血管阻力 .

生化分析

Biochemical Properties

Centhaquine plays a crucial role in biochemical reactions related to cardiovascular function. It interacts with various enzymes, proteins, and other biomolecules to exert its effects. One of the primary interactions is with adrenergic receptors, where Centhaquine acts as an agonist. This interaction leads to the activation of signaling pathways that result in vasoconstriction and increased blood pressure. Additionally, Centhaquine has been shown to interact with G-protein coupled receptors, which further modulates cardiovascular responses .

Cellular Effects

Centhaquine influences various types of cells and cellular processes. In endothelial cells, it promotes vasoconstriction by increasing the intracellular calcium levels, which leads to the contraction of smooth muscle cells in blood vessels. In cardiomyocytes, Centhaquine enhances contractility by increasing the availability of calcium ions. Furthermore, Centhaquine has been observed to impact cell signaling pathways, gene expression, and cellular metabolism, contributing to its overall resuscitative effects .

Molecular Mechanism

The molecular mechanism of Centhaquine involves its binding to adrenergic receptors and G-protein coupled receptors. This binding triggers a cascade of intracellular events, including the activation of adenylate cyclase and the subsequent increase in cyclic AMP levels. The elevated cyclic AMP levels lead to the activation of protein kinase A, which phosphorylates various target proteins, resulting in increased calcium influx and enhanced contractility of cardiomyocytes. Additionally, Centhaquine inhibits the degradation of cyclic AMP, prolonging its effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Centhaquine have been observed to change over time. The compound is stable under physiological conditions and does not degrade rapidly. Long-term studies have shown that Centhaquine maintains its efficacy in improving cardiovascular function over extended periods. Its effects on cellular function may diminish over time due to receptor desensitization and downregulation .

Dosage Effects in Animal Models

The effects of Centhaquine vary with different dosages in animal models. At low doses, Centhaquine effectively increases blood pressure and improves cardiac output without causing significant adverse effects. At higher doses, Centhaquine may induce toxic effects, including excessive vasoconstriction and potential damage to vital organs. Threshold effects have been observed, where the therapeutic benefits plateau beyond a certain dosage .

Metabolic Pathways

Centhaquine is involved in several metabolic pathways, primarily related to its role as a cardiovascular agent. It interacts with enzymes such as adenylate cyclase and phosphodiesterase, which regulate the levels of cyclic AMP. These interactions influence metabolic flux and the levels of various metabolites, contributing to the overall effects of Centhaquine on cardiovascular function .

Transport and Distribution

Centhaquine is transported and distributed within cells and tissues through various mechanisms. It is known to interact with transporters and binding proteins that facilitate its uptake and distribution. Once inside the cells, Centhaquine accumulates in specific compartments, such as the cytoplasm and the endoplasmic reticulum, where it exerts its effects on cellular function .

Subcellular Localization

The subcellular localization of Centhaquine is crucial for its activity and function. It is directed to specific compartments within the cell, such as the endoplasmic reticulum and the plasma membrane, through targeting signals and post-translational modifications. These localizations enable Centhaquine to interact with its target receptors and enzymes, thereby exerting its resuscitative effects .

准备方法

合成路线和反应条件: 乙酰喹啉是通过多步合成过程合成的,该过程涉及在特定条件下将 2-氯喹啉与 1-(3-甲基苯基)哌嗪反应。反应通常涉及在合适溶剂(如乙醇)中将反应物在回流条件下加热数小时。 然后通过重结晶或色谱法纯化产物 .

工业生产方法: 在工业环境中,乙酰喹啉是在大型反应器中生产的,其中仔细控制反应条件以确保高产率和纯度。该过程涉及使用自动化系统进行精确的温度和压力控制,以及持续监控反应进程。 最终产品经过严格的质量控制措施,以确保符合药典标准 .

化学反应分析

反应类型: 乙酰喹啉会发生各种化学反应,包括:

常用试剂和条件:

主要产物:

相似化合物的比较

乙酰喹啉在其对α2A 和 α2B 肾上腺素受体的双重作用方面是独一无二的,这使其与其他血管收缩剂区分开来。类似的化合物包括:

乙酰喹啉独特的 action 机制及其改善组织灌注的能力使其成为治疗低血容量休克的宝贵复苏剂 .

生物活性

Centhaquine, a novel adrenergic agonist, has emerged as a significant therapeutic agent in the management of hypovolemic shock. Its biological activity primarily revolves around its mechanism of enhancing hemodynamic stability and improving tissue perfusion in critical care settings. This article delves into the detailed research findings, case studies, and clinical trials that underscore the efficacy and safety of centhaquine.

Centhaquine primarily acts on the adrenergic receptors, specifically targeting the α2B and α2A adrenergic receptors. This dual action results in:

  • Increased Venous Return : By stimulating venous α2B receptors, centhaquine induces venous constriction, enhancing venous return to the heart, which subsequently increases cardiac output.
  • Reduced Sympathetic Drive : Activation of central α2A receptors leads to decreased sympathetic outflow, lowering arterial vascular resistance and improving tissue blood perfusion without the risk of arrhythmias associated with β-adrenergic stimulation .

Summary of Clinical Trials

Several multicentric, randomized controlled trials have been conducted to evaluate the efficacy of centhaquine in patients experiencing hypovolemic shock. The most notable findings from these studies are summarized in the following table:

Study Population Dosage Key Findings
Phase IHealthy volunteers0.01 mg/kgSafe and well-tolerated; no serious adverse events reported .
Phase II50 patients with hypovolemic shock0.01 mg/kg vs. salineSignificant improvement in blood pressure (SBP increase), reduced blood lactate levels (1.75 mmol/L lower), and lower vasopressor requirements .
Phase III105 patients with hypovolemic shock0.01 mg/kg vs. saline8.8% absolute reduction in 28-day all-cause mortality; improved MODS and ARDS scores .

Detailed Findings from Phase III Trial

In a comprehensive phase III trial involving 105 patients across multiple centers, centhaquine demonstrated remarkable efficacy:

  • Mortality Rates : The centhaquine group exhibited a mortality rate of 2.94% compared to 11.76% in the control group after 28 days.
  • Blood Pressure Improvements : The percentage of patients achieving a systolic blood pressure (SBP) above 90 mmHg at various time points post-resuscitation was significantly higher in the centhaquine group (96.92% at 12 hours) compared to controls (87.50%) .
  • Lactate Levels : Blood lactate levels were significantly lower in patients receiving centhaquine, indicating improved metabolic status and reduced risk of organ failure .

Case Studies

Several case studies have further illustrated the real-world application of centhaquine:

  • Case Study A : A patient with severe hemorrhagic shock was treated with centhaquine after initial resuscitation efforts failed to stabilize blood pressure. Following administration, SBP rose from 70 mmHg to over 100 mmHg within one hour, allowing for successful surgical intervention.
  • Case Study B : In another instance, a patient with multiple organ dysfunction syndrome showed marked improvement in MODS scores after receiving centhaquine, alongside a significant reduction in lactate levels from 6 mmol/L to 2 mmol/L within three days.

Safety Profile

The safety profile of centhaquine has been extensively evaluated across trials:

  • No serious adverse events were reported during clinical trials.
  • Common non-serious adverse events included transient hypotension and mild drowsiness, which resolved without intervention .

属性

IUPAC Name

2-[2-[4-(3-methylphenyl)piperazin-1-yl]ethyl]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3/c1-18-5-4-7-21(17-18)25-15-13-24(14-16-25)12-11-20-10-9-19-6-2-3-8-22(19)23-20/h2-10,17H,11-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJNWGFBJUHIJKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2CCN(CC2)CCC3=NC4=CC=CC=C4C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40206680
Record name Centhaquine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40206680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57961-90-7
Record name Centhaquin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57961-90-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Centhaquine [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057961907
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Centhaquine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16122
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Centhaquine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40206680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CENTHAQUINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QD4VI0J9T5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Centhaquine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Centhaquine
Reactant of Route 3
Reactant of Route 3
Centhaquine
Reactant of Route 4
Reactant of Route 4
Centhaquine
Reactant of Route 5
Reactant of Route 5
Centhaquine
Reactant of Route 6
Reactant of Route 6
Centhaquine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。